

An In-Depth Technical Guide to the Spectroscopic Data of Tris(trimethylsilyl)amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Tris(trimethylsilyl)amine**, a key intermediate in chemical nitrogen fixation and a versatile synthetic building block.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Chemical Structure and Properties

Tris(trimethylsilyl)amine, also known as Nonamethyltrisilazane, is a colorless, waxy solid.[1] It is characterized by its unique structure where a central nitrogen atom is bonded to three trimethylsilyl groups. This compound is soluble in nonpolar organic solvents and is sensitive to moisture and acids, which can cleave the Si-N bond.[1]

Molecular Formula: C₉H₂₇NSi₃[2] Molar Mass: 233.57 g/mol [1] CAS Number: 1586-73-8[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Tris(trimethylsilyl)amine**.

Table 1: NMR Spectroscopic Data



Nucleus	Chemical Shift (δ) in ppm	Solvent	Reference
¹H NMR	~0.2	Not Specified	[3]
¹³ C NMR	Not specified in search results	Not specified in search results	[4]
²⁹ Si NMR	Not specified in search results	C ₆ D ₆	[5]
¹⁵ N NMR	Not specified in search results	Not specified in search results	[4]

Table 2: Infrared (IR) Spectroscopy Data

Technique	**Key Absorption Bands (cm ⁻¹) **	Source of Sample
Transmission IR	Not specified in search results	Aldrich
ATR-IR	Not specified in search results	Not specified in search results

Note: Specific peak assignments for IR spectra were not available in the provided search results. General regions of interest would include Si-N stretching, Si-C stretching, and C-H stretching and bending vibrations.

Table 3: Mass Spectrometry (MS) Data

Technique	Key m/z values (fragments)	Ionization Type
Electron Ionization (EI)	218 (M-CH ₃)+, 146 [(CH ₃) ₃ Si- N-Si(CH ₃) ₂]+, 73 [(CH ₃) ₃ Si]+	El Positive ion
Gas Chromatography-MS (GC-MS)	Not specified in search results	El Positive ion

Experimental Protocols

Foundational & Exploratory





The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. Given that **Tris(trimethylsilyl)amine** is a moisture-sensitive solid, all sample handling should be performed under an inert atmosphere (e.g., in a glovebox).

- 3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation:
 - In an inert atmosphere, accurately weigh 5-25 mg of Tris(trimethylsilyl)amine for ¹H
 NMR and 50-100 mg for ¹³C NMR.[6]
 - Dissolve the sample in an appropriate volume (typically 0.5-0.7 mL) of a suitable deuterated solvent (e.g., Benzene-d₆, as indicated for ²⁹Si NMR).[5][6] The use of deuterated solvents is crucial for providing a lock signal for the spectrometer.[7]
 - Transfer the solution to a clean, dry 5 mm NMR tube. To ensure homogeneity and remove any particulate matter, the solution can be filtered through a small plug of glass wool in a Pasteur pipette.[7]
 - Cap the NMR tube securely to prevent solvent evaporation and atmospheric contamination.[8]
 - Wipe the outside of the tube clean before insertion into the spectrometer.
- Data Acquisition (General Parameters):
 - ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. The chemical shift range should be set to encompass the expected signals (e.g., -1 to 10 ppm).
 - ¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[6]
 - ²⁹Si NMR: This nucleus has a low sensitivity and a negative gyromagnetic ratio.[9][10]
 Techniques like Inverse Gated Decoupling can be used to suppress the negative Nuclear
 Overhauser Effect (NOE). A sufficient relaxation delay is necessary due to the potentially
 long spin-lattice relaxation times of silicon nuclei.[10]



3.2 Infrared (IR) Spectroscopy

- Sample Preparation (Nujol Mull):[11]
 - In an inert and dry environment, grind 5-10 mg of Tris(trimethylsilyl)amine to a fine powder using an agate mortar and pestle.[12]
 - Add a small drop of Nujol (mineral oil) and continue grinding to create a uniform paste.[13]
 - Spread the mull evenly between two KBr or NaCl plates.[12]
 - Acquire the spectrum, noting that Nujol itself has characteristic absorption bands that will be present in the spectrum.[13]
- Sample Preparation (Attenuated Total Reflectance ATR):
 - Ensure the ATR crystal is clean and dry.
 - In an inert atmosphere, place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.[14]
 - Collect the spectrum. This method requires minimal sample preparation.

3.3 Mass Spectrometry (MS)

- Sample Introduction (for Electron Ionization EI):
 - For a solid sample like **Tris(trimethylsilyl)amine**, a direct insertion probe can be used.
 - A small amount of the sample is placed in a capillary tube at the end of the probe.
 - The probe is inserted into the mass spectrometer's ion source, where the sample is heated and vaporized before ionization.
- Gas Chromatography-Mass Spectrometry (GC-MS):[15]

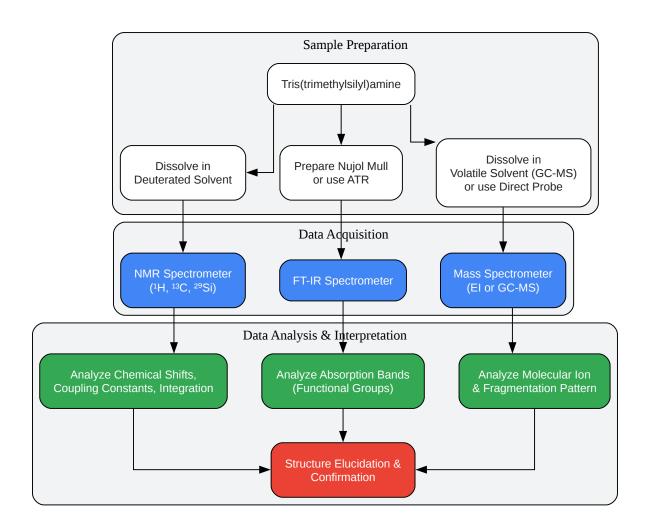


- Prepare a dilute solution of Tris(trimethylsilyl)amine in a volatile, non-polar solvent (e.g., hexane).
- Inject the solution into the GC, where the compound is volatilized and separated from the solvent on a capillary column.
- The eluent from the GC column is directly introduced into the mass spectrometer's ion source for ionization and analysis. This method is particularly useful for analyzing volatile silicon compounds.[15][16]
- Data Acquisition (General Parameters):
 - Ionization Mode: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
 - Detector: An electron multiplier is typically used to detect the ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Tris(trimethylsilyl)amine**.





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General workflow for spectroscopic analysis.

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